A Comprehensive Technical Guide to Methyl 3,5-dibromo-4-methylbenzoate
A Comprehensive Technical Guide to Methyl 3,5-dibromo-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
Methyl 3,5-dibromo-4-methylbenzoate is a halogenated aromatic ester that serves as a crucial intermediate in the landscape of organic synthesis. Its molecular structure, characterized by a centrally located toluene ring substituted with two bromine atoms ortho to a methyl group and a meta-positioned methyl ester, offers a unique combination of reactivity and stability. This makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atoms allows for their participation in various coupling reactions, while the ester functionality can be readily modified, providing multiple avenues for molecular elaboration. This guide provides an in-depth exploration of its synthesis, structural characteristics, and applications, grounded in established scientific literature.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of a compound is paramount for its effective utilization in research and development. The key identifiers and physicochemical properties of Methyl 3,5-dibromo-4-methylbenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 74896-66-5 | [2][3] |
| Molecular Formula | C₉H₈Br₂O₂ | [1][3] |
| Molecular Weight | 307.97 g/mol | [1][3] |
| Appearance | White to light yellow or light orange powder/crystal | [1] |
| Melting Point | 86-90 °C | [2] |
| Purity | >98.0% (GC) | |
| Synonyms | 3,5-Dibromo-p-toluic Acid Methyl Ester, 3,5-Dibromo-4-methylbenzoic Acid Methyl Ester, Methyl 3,5-Dibromo-p-toluate |
Synthesis and Mechanistic Insights
The preparation of Methyl 3,5-dibromo-4-methylbenzoate is most commonly achieved through the electrophilic bromination of methyl 4-methylbenzoate.[4] A detailed and validated protocol is presented below, accompanied by an explanation of the underlying chemical principles.
Experimental Protocol: Bromination of Methyl 4-methylbenzoate[5][6]
Materials:
-
Methyl 4-methylbenzoate (0.6 mmol)
-
Anhydrous aluminum chloride (1.60 mmol)
-
Bromine
-
Methanol (cold)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of methyl 4-methylbenzoate (0.6 mmol) under a nitrogen atmosphere at 0°C, add anhydrous aluminum chloride (1.60 mmol) portionwise.
-
Slowly add bromine over a period of 45 minutes.
-
After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.
-
Increase the temperature to 80°C and stir for an additional 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding cold methanol (100 ml) and stir the resulting mixture overnight.
-
Filter the crude product and wash it with methanol at 30°C.
-
Recrystallize the solid from methanol at 10°C to yield colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate (86% yield).
Causality Behind Experimental Choices:
-
Anhydrous Aluminum Chloride: This Lewis acid acts as a catalyst, polarizing the bromine molecule and increasing its electrophilicity, thereby facilitating the electrophilic aromatic substitution on the electron-rich toluene ring. An excess of the catalyst is used to ensure the reaction goes to completion.[4]
-
Nitrogen Atmosphere: This inert environment prevents unwanted side reactions with atmospheric moisture and oxygen.
-
Stepwise Temperature Increase: The initial low temperature helps to control the exothermic reaction. The subsequent heating provides the necessary activation energy for the dibromination to occur efficiently.
-
Methanol Quench and Recrystallization: The addition of methanol serves to quench the reaction by reacting with any remaining bromine and to precipitate the product. Recrystallization is a standard purification technique to obtain a product of high purity.
Structural Elucidation and Spectroscopic Data
The structural integrity of the synthesized Methyl 3,5-dibromo-4-methylbenzoate is confirmed through various analytical techniques. X-ray crystallography has revealed that the molecule is essentially planar.[4][5] The dihedral angle between the benzene ring and the carboxylate group is minimal, indicating a high degree of conjugation.[4][5]
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl protons of the ester group, the methyl protons on the aromatic ring, and the aromatic protons. The integration and splitting patterns would confirm the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the methyl carbons, and the distinct aromatic carbons, including those bonded to bromine. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, C-H stretching of the aromatic and methyl groups, and C-Br stretching. |
| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic isotopic pattern due to the presence of two bromine atoms. |
Applications in Organic Synthesis
Methyl 3,5-dibromo-4-methylbenzoate is a valuable intermediate for the synthesis of various natural products and other complex organic molecules.[4][5] Its utility stems from the reactivity of the bromine atoms, which can be displaced or participate in cross-coupling reactions, and the ester group, which can be hydrolyzed or reduced.
One notable application is its use as a precursor in the synthesis of 3,5-dimethoxyphenylacetic acid, a key intermediate for a variety of natural products.[4][5] These include:
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3,5-dibromo-4-methylbenzoate. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[8]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from direct sunlight and ignition sources.[8][9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]
-
Conclusion
Methyl 3,5-dibromo-4-methylbenzoate is a synthetically versatile building block with well-defined properties and established synthetic protocols. Its utility in the preparation of complex natural products underscores its importance in the fields of organic chemistry and drug discovery. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists seeking to leverage its potential in their work.
References
-
MySkinRecipes. Methyl 3,5-Dibromo-4-methylbenzoate. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(5), o982. [Link]
-
PubChem. Methyl 3,5-dibromo-4-methylbenzoate. [Link]
-
Saeed, A., Rafique, H., Simpson, J., & Ashraf, Z. (2010). Methyl 3,5-dibromo-4-methylbenzoate. ResearchGate. [Link]
-
PubChem. Methyl 3,5-dibromo-4-hydroxybenzoate. [Link]
- Google Patents.
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
- 1. Methyl 3,5-Dibromo-4-methylbenzoate [myskinrecipes.com]
- 2. METHYL 3,5-DIBROMO-4-METHYLBENZOATE | 74896-66-5 [chemicalbook.com]
- 3. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-dibromo-4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3,5-dibromo-4-hydroxybenzoate | C8H6Br2O3 | CID 726975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
